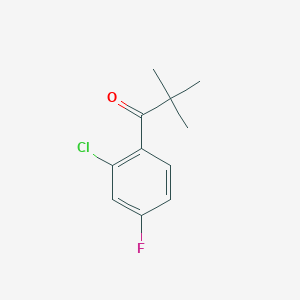
1-(1,3-Dioxolan-2-yl)-heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pyrolysis and Fuel Potential
Bio-Derived Dioxolane Fuels Recent studies have suggested alkyl-substituted 1,3-dioxolanes as potential biodiesels. A particular focus has been on understanding the pyrolysis of these compounds at high temperatures. This research is crucial for evaluating the suitability of 1-(1,3-Dioxolan-2-yl)-heptan-2-one and similar compounds as sustainable fuel sources, with an emphasis on understanding their sooting tendencies and decomposition pathways (Kwon & Xuan, 2021).
Synthesis and Applications in Surfactants
Synthesis of Cleavable Surfactants The compound has been utilized in the synthesis of cleavable surfactants. These surfactants, made from 1,3-dioxolan derivatives, show potential in various applications due to their ability to be broken down under certain conditions, offering environmental benefits in terms of biodegradability (Zhao, 2009).
Ribonucleoside Protection
Hydroxyl Protecting Group in Ribonucleosides 1-(1,3-Dioxolan-2-yl)-heptan-2-one and its derivatives have been studied for their potential as protecting groups for the 2'-hydroxyl function in ribonucleosides. This application is crucial in the field of oligonucleotide synthesis, providing stability and selectivity in the synthesis process (Karwowski, Seio, & Sekine, 2007).
Propriétés
IUPAC Name |
1-(1,3-dioxolan-2-yl)heptan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-3-4-5-9(11)8-10-12-6-7-13-10/h10H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYOSFSVYKVVLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CC1OCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600629 |
Source


|
| Record name | 1-(1,3-Dioxolan-2-yl)heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Dioxolan-2-yl)-heptan-2-one | |
CAS RN |
60643-07-4 |
Source


|
| Record name | 1-(1,3-Dioxolan-2-yl)heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


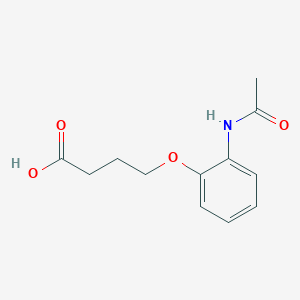

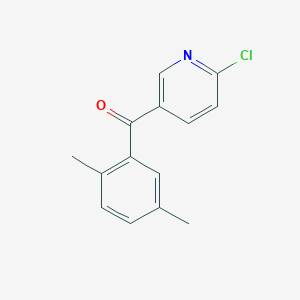


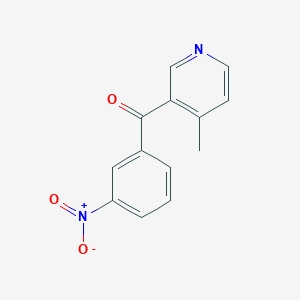
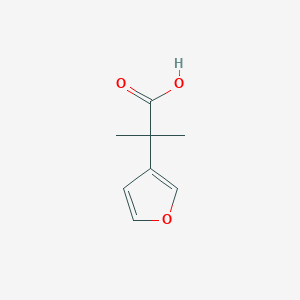

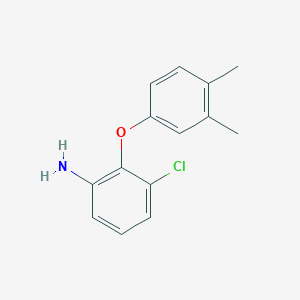
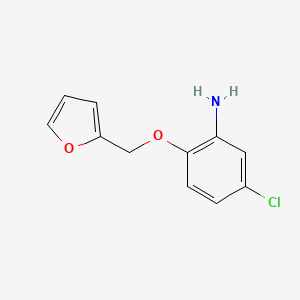
![3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1319694.png)
![3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline](/img/structure/B1319695.png)
